N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a tetrahydro-2H-pyran ring, a benzamide group, and a thiophen-3-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine and 4-(thiophen-3-yl)benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60-80°C).
Catalysts: Catalysts like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) may be used to enhance the reaction efficiency.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature, pressure, and reaction time to ensure product consistency.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative HPLC to achieve high purity.
Types of Reactions:
Oxidation: The hydroxyl group on the tetrahydro-2H-pyran ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: The thiophen-3-yl group can undergo reduction using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO₃, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, 0°C to room temperature.
Substitution: Nucleophiles such as amines or alcohols, DMSO as solvent, 50-100°C.
Major Products Formed:
Oxidation: 4-hydroxytetrahydro-2H-pyran-4-one.
Reduction: 3-thiophenylmethanol.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving inflammation and infection. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in inflammatory or microbial pathways.
Receptors: Binding to receptors that trigger downstream signaling cascades affecting cellular responses.
Comparison with Similar Compounds
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different thiophenyl group.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(benzothiophen-3-yl)benzamide: Contains a benzothiophenyl group instead of a thiophenyl group.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)acetamide: Similar core structure but with an acetamide group instead of benzamide.
Uniqueness: The presence of the thiophen-3-yl group in this compound provides unique chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(18-12-17(20)6-8-21-9-7-17)14-3-1-13(2-4-14)15-5-10-22-11-15/h1-5,10-11,20H,6-9,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZSFAXQUKFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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